tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives are typically synthesized through reactions involving amines and carbonyl compounds. The synthesis often involves cyclization reactions .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the carbon positions of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylate group could make the compound polar and potentially capable of participating in hydrogen bonding. The tert-butyl group is a nonpolar group and could influence the compound’s solubility in nonpolar solvents .Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given that many pyrimidine derivatives have important roles in pharmaceuticals . Further studies could also focus on developing more efficient synthesis methods for this and related compounds.
properties
IUPAC Name |
tert-butyl 2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-14-7-10-5-6-16(8-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWJUSKLIGOJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856721 |
Source
|
Record name | tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate | |
CAS RN |
1346808-81-8 |
Source
|
Record name | tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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